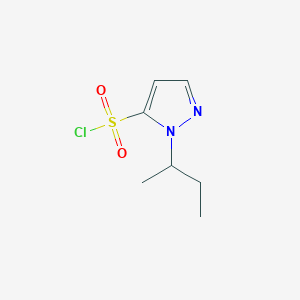

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride

Description

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride is a pyrazole-based sulfonyl chloride characterized by a sec-butyl group at the 1-position and a sulfonyl chloride moiety at the 5-position of the pyrazole ring. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molecular weight of 222.69 g/mol . The compound is typically stored at +4°C and is classified under hazardous handling protocols due to its corrosive properties (e.g., skin corrosion, H314) and toxicity if swallowed (H302) .

Properties

IUPAC Name |

2-butan-2-ylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-7(4-5-9-10)13(8,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNSDONYUQYIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride typically involves the formation of the pyrazole ring followed by sulfonylation. One common method includes the reaction of 1-sec-butyl-1H-pyrazole with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfinic acids.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions due to its sulfonyl chloride group, which is highly electrophilic. This property allows it to react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides and other derivatives .

Preparation Methods

The synthesis typically involves the reaction of 1-sec-butyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. This method ensures high yields and purity of the final product.

Biological Applications

Biochemical Probes

In biological research, this compound has been investigated for its potential as a biochemical probe. It can modify biomolecules through sulfonylation reactions, which may alter their function or activity.

Therapeutic Potential

The compound has shown promise in drug development, particularly as an analgesic and anti-inflammatory agent. Studies have indicated that derivatives of pyrazole compounds exhibit significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs . For instance, certain pyrazole derivatives have demonstrated superior anti-inflammatory activity compared to established medications like celecoxib .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. These include polymers and surfactants that benefit from the compound's reactive sulfonyl chloride group, facilitating various chemical modifications .

Case Study 1: Analgesic Activity

A study focused on a series of pyrazole sulfonamide derivatives highlighted their analgesic properties. The most potent compounds exhibited IC50 values significantly lower than traditional analgesics, suggesting their potential as effective pain relief agents .

Case Study 2: Anti-inflammatory Properties

Research has shown that certain pyrazole compounds derived from this compound inhibited COX enzymes effectively. For example, one derivative displayed an IC50 value of 0.01 μM against COX-2, indicating a strong selectivity over COX-1 and showcasing its potential for developing targeted anti-inflammatory therapies .

Summary

The applications of this compound span multiple scientific domains, from organic synthesis to medicinal chemistry. Its ability to act as a versatile intermediate makes it invaluable for researchers looking to develop new therapeutic agents or specialty chemicals. As research continues to uncover its potential, this compound may play a crucial role in advancing both chemical synthesis and drug development.

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic compounds | Used in pharmaceuticals and agrochemicals |

| Biology | Biochemical probe | Modifies biomolecules through sulfonylation |

| Medicine | Therapeutic potential | Potent analgesic and anti-inflammatory activity |

| Industry | Specialty chemicals production | Utilized in polymers and surfactants |

Mechanism of Action

The mechanism of action of 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride and related compounds:

Key Observations :

- Substituent Position : The position of the sulfonyl chloride group (C4 vs. C5) significantly alters electronic distribution and steric hindrance. For example, 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has a methyl group at C5, which may enhance lipophilicity compared to the unsubstituted C5 in the target compound .

- Aromatic vs. Heterocyclic Core : The benzenesulfonyl chloride analogue () features a benzene ring, offering distinct conjugation properties compared to the pyrazole-based compounds .

Hazard Profiles and Handling

- This compound : Classified under GHS hazard codes H302 (harmful if swallowed) and H314 (causes severe skin burns). Requires gloves, protective clothing, and avoidance of skin contact .

- 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride : Shares similar hazards (H302, H314) .

- 2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl Chloride : Exhibits milder hazards (H303+H313+H333 : irritation risks) but still necessitates precautions like protective eyewear .

Biological Activity

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's implications in drug discovery and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sec-butyl group and a sulfonyl chloride moiety. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant anti-inflammatory activity. For instance, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2) effectively, with IC50 values ranging from 0.02 to 0.04 μM . The presence of the sulfonyl group enhances the binding affinity to COX enzymes, leading to reduced inflammation.

Table 1: Comparison of IC50 Values for Pyrazole Derivatives

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX-2 |

| Compound A | 0.02 | COX-2 |

| Compound B | 0.04 | COX-2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated moderate activity against Mtb, with minimum inhibitory concentrations (MICs) below 0.5 μM . The mechanism appears to involve interference with cell wall biosynthesis, suggesting potential as a novel anti-tuberculosis agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group is known to form covalent bonds with nucleophilic sites on target proteins, which can modulate their activity. Additionally, the hydrophobic sec-butyl group may enhance membrane permeability, facilitating cellular uptake.

Study on Anti-inflammatory Activity

In a recent study evaluating various pyrazole derivatives for their anti-inflammatory effects, compounds similar to this compound demonstrated substantial edema inhibition percentages compared to standard treatments such as celecoxib . This highlights the potential of such compounds in developing safer anti-inflammatory medications.

Tuberculosis Treatment Research

Another significant study focused on the compound's efficacy against Mtb. The research revealed that the compound exhibited bactericidal activity under various conditions simulating in vivo environments. Notably, it showed no cross-resistance with established tuberculosis drugs, indicating a potentially novel mechanism of action .

Q & A

Q. How does the steric bulk of the sec-butyl group influence binding to target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.